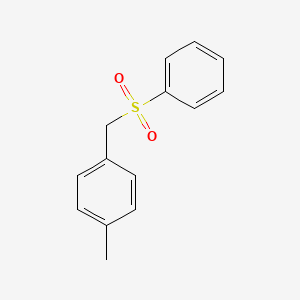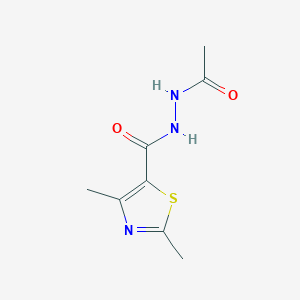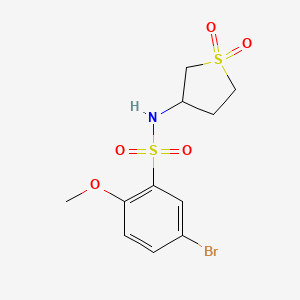![molecular formula C19H15BrN4O3S B7468560 [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the inhibition of specific proteins involved in the cell cycle and apoptosis. This compound has been shown to bind to and inhibit the activity of cyclin-dependent kinases (CDKs) and caspases, which are key regulators of the cell cycle and apoptosis, respectively. By inhibiting these proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of specific proteins involved in the cell cycle and apoptosis, leading to the death of cancer cells. Physiologically, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments include its high potency and specificity for targeting specific proteins involved in the cell cycle and apoptosis. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties for use as a drug.
Direcciones Futuras
For [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate include the development of more potent and selective analogs for use as anticancer agents. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety in various therapeutic areas. Furthermore, this compound can be used as a building block for the synthesis of novel materials with unique properties for various applications.
Métodos De Síntesis
The synthesis of [2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the reaction of 3-aminopyrazine-2-carboxylic acid with 4-bromothiophenol and 4-bromoaniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound.
Aplicaciones Científicas De Investigación
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle and apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
[2-[4-(4-bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3S/c20-12-1-5-14(6-2-12)28-15-7-3-13(4-8-15)24-16(25)11-27-19(26)17-18(21)23-10-9-22-17/h1-10H,11H2,(H2,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCBKXJMDMUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=NC=CN=C2N)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)


![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)

![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)